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molecular formula C11H11NO2 B2449763 7-Methoxy-3-methylquinolin-2(1H)-one CAS No. 913613-84-0

7-Methoxy-3-methylquinolin-2(1H)-one

Cat. No. B2449763
M. Wt: 189.214
InChI Key: WGUHEAFTNLNLEA-UHFFFAOYSA-N
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Patent
US07888362B2

Procedure details

47% hydrobromic acid (60 ml) suspension of 2.12 g of 7-methoxy-3-methyl-1H-quinolin-2-one was refluxed for six hours. After cooling, water was added to the reaction solution and precipitated crystals were separated by filtration. The crystals were dissolved in a mixed solvent of dichloromethane and methanol and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure and 1.7 g of 7-hydroxy-3-methyl-1H-quinolin-2-one was obtained in the form of a brown powder.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.C[O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([CH3:15])[C:10](=[O:14])[NH:11]2)=[CH:6][CH:5]=1>O>[OH:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([CH3:15])[C:10](=[O:14])[NH:11]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
Br
Name
Quantity
2.12 g
Type
reactant
Smiles
COC1=CC=C2C=C(C(NC2=C1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for six hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
precipitated crystals
CUSTOM
Type
CUSTOM
Details
were separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in a mixed solvent of dichloromethane and methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C=C(C(NC2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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